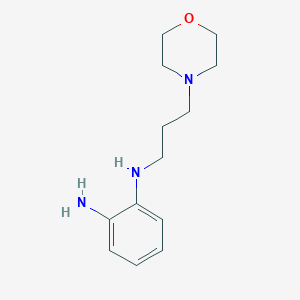
n1-(3-Morpholinopropyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n1-(3-Morpholinopropyl)benzene-1,2-diamine is an organic compound that features a morpholine ring attached to a 1,2-benzenediamine structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-(3-Morpholinopropyl)benzene-1,2-diamine typically involves the reaction of 1,2-benzenediamine with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n1-(3-Morpholinopropyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzenediamine moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
n1-(3-Morpholinopropyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n1-(3-Morpholinopropyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and benzenediamine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-morpholinopropyl)benzene-1,4-diamine
- N-(3-morpholinopropyl)benzene-1,3-diamine
- N-(3-morpholinopropyl)benzene-1,2-disulfonamide
Uniqueness
n1-(3-Morpholinopropyl)benzene-1,2-diamine is unique due to its specific structural features, which include the morpholine ring and the 1,2-benzenediamine moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-N-(3-morpholin-4-ylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H21N3O/c14-12-4-1-2-5-13(12)15-6-3-7-16-8-10-17-11-9-16/h1-2,4-5,15H,3,6-11,14H2 |
InChI Key |
IIISXLQLWIFUIE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
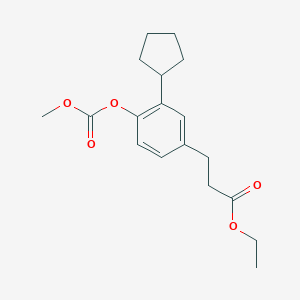
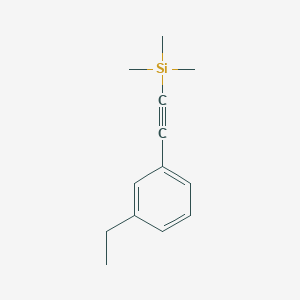
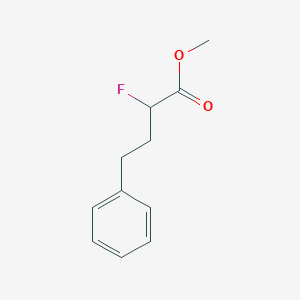
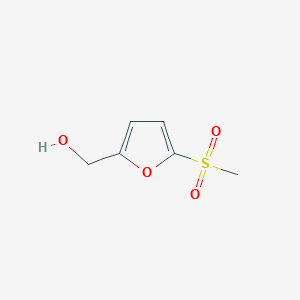
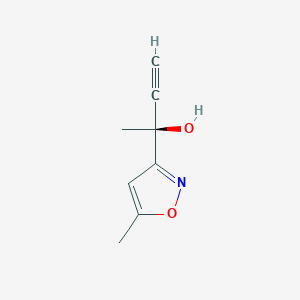
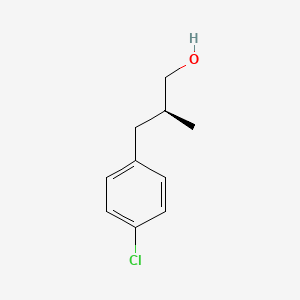
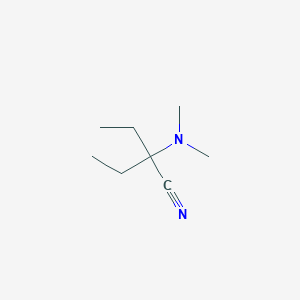
![7-methyl-6-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8276915.png)
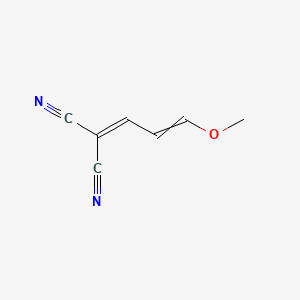
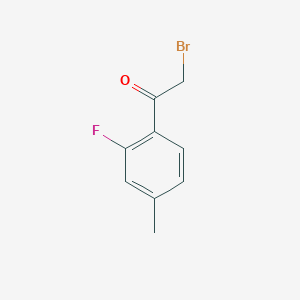
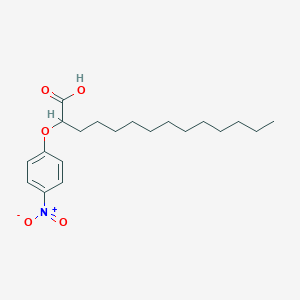
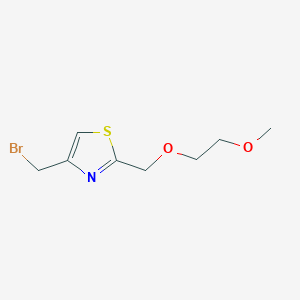
methanone](/img/structure/B8276945.png)
![2-[1-(4-Fluorobenzyl)piperidin-4-yl]ethylamine](/img/structure/B8276946.png)
